1H,1'H-[2,2'-Biimidazole]-1,1',3(2H)-triyltris(phenylmethanone)
Overview
Description
1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) is a complex organic compound that features a biimidazole core structure with three phenylmethanone groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The phenylmethanone groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted phenylmethanone derivatives.
Scientific Research Applications
1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks and complexes.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the synthesis of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The biimidazole core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenylmethanone groups can participate in hydrophobic interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4,4’,5,5’-Tetranitro-1H,1’H-2,2’-biimidazole: This compound shares a similar biimidazole core but with nitro groups, making it more reactive and suitable for different applications.
2,2’-Biimidazole: A simpler analog with fewer substituents, used in basic research and as a building block for more complex molecules.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-1,1’,3(2H)-triyltris(phenylmethanone) is unique due to its combination of a biimidazole core with three phenylmethanone groups, providing a balance of stability and reactivity. This makes it versatile for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
[3-benzoyl-2-(1-benzoylimidazol-2-yl)-2H-imidazol-1-yl]-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O3/c32-25(20-10-4-1-5-11-20)29-17-16-28-23(29)24-30(26(33)21-12-6-2-7-13-21)18-19-31(24)27(34)22-14-8-3-9-15-22/h1-19,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMYMCZOJWGALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CN(C2C3=NC=CN3C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315246 | |
Record name | ZINC01506235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62457-77-6 | |
Record name | NSC293386 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ZINC01506235 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40315246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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